molecular formula C7H17NO B12792178 2-(Butylamino)-1-propanol CAS No. 85771-08-0

2-(Butylamino)-1-propanol

Cat. No.: B12792178
CAS No.: 85771-08-0
M. Wt: 131.22 g/mol
InChI Key: PGUQLWBFYNLYAB-UHFFFAOYSA-N
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Description

2-(Butylamino)-1-propanol is an organic compound with the molecular formula C7H17NO It is a secondary amine and an alcohol, characterized by the presence of a butyl group attached to the nitrogen atom and a hydroxyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Butylamino)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 1-chloropropan-2-ol with butylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of butylaminoacetone or butylaminoacetaldehyde.

    Reduction: Formation of butylamine.

    Substitution: Formation of butylaminoalkyl halides.

Scientific Research Applications

2-(Butylamino)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amine group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-propanol
  • 2-(Ethylamino)-1-propanol
  • 2-(Propylamino)-1-propanol

Comparison

Compared to its analogs, 2-(Butylamino)-1-propanol has a longer alkyl chain, which can affect its solubility, reactivity, and biological activity. The butyl group may enhance the compound’s lipophilicity, potentially increasing its ability to interact with lipid membranes and hydrophobic regions of proteins.

Properties

CAS No.

85771-08-0

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-(butylamino)propan-1-ol

InChI

InChI=1S/C7H17NO/c1-3-4-5-8-7(2)6-9/h7-9H,3-6H2,1-2H3

InChI Key

PGUQLWBFYNLYAB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)CO

Origin of Product

United States

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